molecular formula C12H10F3NS B1382858 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole CAS No. 1350932-81-8

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole

Cat. No.: B1382858
CAS No.: 1350932-81-8
M. Wt: 257.28 g/mol
InChI Key: FCMPOVOMPNALFU-UHFFFAOYSA-N
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Description

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group and a trifluoromethylphenylmethyl group

Mechanism of Action

Target of Action

It is known that thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation .

Mode of Action

It is known that thiazole derivatives can control the brain inflammation process . This suggests that the compound might interact with its targets to modulate inflammatory responses.

Biochemical Pathways

It is known that thiazole derivatives can have diverse biological activities . This suggests that the compound might affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

It is known that thiazole derivatives can control the brain inflammation process . This suggests that the compound might have anti-inflammatory effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal strains . It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. By binding to these enzymes, this compound disrupts their function, leading to the inhibition of bacterial growth.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to programmed cell death. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells and inhibiting their proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, by binding to the ATP-binding site of DNA gyrase, this compound prevents the enzyme from hydrolyzing ATP, which is essential for its function . This inhibition leads to the disruption of DNA replication and transcription in bacterial cells. Furthermore, this compound can modulate gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth of microbial cells. Its efficacy may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose beyond which the toxic effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with metabolic enzymes and signaling proteins, while in the nucleus, it can bind to DNA and transcription factors, thereby modulating gene expression. The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with trifluoromethylphenylmethyl reagents. One common method includes the use of Suzuki coupling reactions, where a boronic acid derivative of the trifluoromethylphenylmethyl group is coupled with a halogenated thiazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NS/c1-8-7-17-11(16-8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMPOVOMPNALFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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